

# Early-Phase Clinical Studies of Ledasorexton (TAK-994): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ledasorexton**, also known as TAK-994 and Firazorexton, is an orally active, selective Orexin Receptor 2 (OX2R) agonist. Orexin, also known as hypocretin, is a neuropeptide that regulates wakefulness, and its deficiency is the underlying cause of narcolepsy type 1. By targeting the OX2R, **Ledasorexton** was developed to address the fundamental pathophysiology of this sleep disorder. This technical guide provides an in-depth overview of the early-phase clinical studies of **Ledasorexton**, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

# Mechanism of Action: Orexin Receptor 2 (OX2R) Agonism

**Ledasorexton** exerts its therapeutic effect by acting as an agonist at the Orexin Receptor 2 (OX2R), a G protein-coupled receptor (GPCR). The binding of **Ledasorexton** to OX2R is believed to mimic the effects of the endogenous orexin neuropeptides, thereby promoting wakefulness. The OX2R signaling pathway is complex, involving coupling to multiple G proteins, including Gq, Gs, and Gi, which in turn activate various downstream intracellular signaling cascades.





Figure 1: Simplified Orexin Receptor 2 (OX2R) Signaling Pathway

Click to download full resolution via product page

Figure 1: Simplified Orexin Receptor 2 (OX2R) Signaling Pathway



### **Early-Phase Clinical Development**

The early-phase clinical development of **Ledasorexton** (TAK-994) primarily focused on evaluating its safety, tolerability, pharmacokinetics, and pharmacodynamics in the context of treating narcolepsy. A key study in this phase was a Phase 2, randomized, double-blind, placebo-controlled trial (NCT04096560).

#### **Experimental Protocols**

Phase 2 Clinical Trial (NCT04096560) Workflow

The Phase 2 study was designed to assess the efficacy and safety of multiple oral doses of **Ledasorexton** in patients with narcolepsy type 1.





Figure 2: Workflow of the Phase 2 Clinical Trial (NCT04096560)

Click to download full resolution via product page

Figure 2: Workflow of the Phase 2 Clinical Trial (NCT04096560)

#### Key Methodologies

 Maintenance of Wakefulness Test (MWT): The MWT is an objective measure of a patient's ability to stay awake. In the Phase 2 trial of Ledasorexton, the protocol for the MWT



involved four 40-minute sessions conducted at 2-hour intervals in a quiet, dark room. Patients were instructed to sit in a semi-reclined position and try to remain awake. The primary endpoint was the mean sleep latency, with a longer time to sleep onset indicating improved wakefulness.

Epworth Sleepiness Scale (ESS): The ESS is a subjective, self-administered questionnaire
that assesses the likelihood of falling asleep in eight different situations. Scores range from 0
to 24, with higher scores indicating greater daytime sleepiness. A score of 10 or more is
generally considered to indicate excessive sleepiness. The change from baseline in the ESS
score was a key secondary endpoint in the clinical trial.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the early-phase clinical studies of **Ledasorexton** (TAK-994).

Table 1: Pharmacokinetic Parameters of **Ledasorexton** (TAK-994) in Healthy Adults (Single Dose)

| Parameter      | 30 mg              | 90 mg              | 180 mg             |
|----------------|--------------------|--------------------|--------------------|
| Cmax (ng/mL)   | Data not available | Data not available | Data not available |
| Tmax (hr)      | Data not available | Data not available | Data not available |
| AUC (ng*hr/mL) | Data not available | Data not available | Data not available |
| Half-life (hr) | Data not available | Data not available | Data not available |

Note: Specific quantitative pharmacokinetic data from human clinical trials were not publicly available in the reviewed sources.

Table 2: Efficacy Results from Phase 2 Study in Patients with Narcolepsy Type 1 (8 weeks).[1]



| Outcome<br>Measure                                                   | Placebo (n=17) | Ledasorexton<br>30 mg BID<br>(n=17) | Ledasorexton<br>90 mg BID<br>(n=20) | Ledasorexton<br>180 mg BID<br>(n=19) |
|----------------------------------------------------------------------|----------------|-------------------------------------|-------------------------------------|--------------------------------------|
| Mean Change<br>from Baseline in<br>MWT Sleep<br>Latency<br>(minutes) | -2.5           | +23.9                               | +27.4                               | +32.6                                |
| Mean Change<br>from Baseline in<br>ESS Score                         | -2.1           | -12.2                               | -13.5                               | -15.1                                |
| Weekly<br>Cataplexy Rate                                             | 5.83           | 0.27                                | 1.14                                | 0.88                                 |

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in Phase 2 Study

| Adverse Event Profile                      | Placebo       | Ledasorexton (All Doses)                                            |
|--------------------------------------------|---------------|---------------------------------------------------------------------|
| Incidence of any TEAE                      | Lower         | Higher, dose-dependent increase in number and severity              |
| Most Common TEAEs                          | Not specified | Urinary urgency or frequency                                        |
| Serious Adverse Events<br>(Hepatotoxicity) | 0             | 8 patients with elevated liver enzymes, 3 meeting Hy's Law criteria |

## **Safety and Tolerability**

In the Phase 2 study, **Ledasorexton** was associated with a dose-dependent increase in treatment-emergent adverse events compared to placebo. The most frequently reported adverse events were urinary urgency or frequency.[1]

A significant safety concern that emerged during the trial was hepatotoxicity. Eight patients treated with **Ledasorexton** experienced elevations in liver enzymes, with three of these cases



meeting the criteria for Hy's Law, which is indicative of severe drug-induced liver injury. This led to the early termination of the clinical trial.

#### Conclusion

The early-phase clinical studies of the Orexin Receptor 2 (OX2R) agonist **Ledasorexton** (TAK-994) demonstrated promising efficacy in improving wakefulness and reducing cataplexy in patients with narcolepsy type 1. The data from the Phase 2 trial showed statistically significant and clinically meaningful improvements in both objective and subjective measures of sleepiness. However, the development program was halted due to a significant safety signal of hepatotoxicity. These findings underscore the therapeutic potential of OX2R agonism for narcolepsy while highlighting the critical importance of careful safety monitoring for this class of drugs. Future research in this area will need to focus on developing OX2R agonists with a more favorable safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Studies of Ledasorexton (TAK-994): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616316#early-phase-clinical-studies-of-ledasorexton]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com